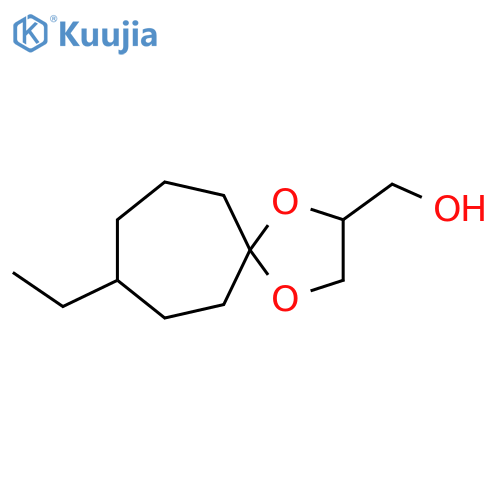

Cas no 2172245-19-9 ({8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol)

{8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol 化学的及び物理的性質

名前と識別子

-

- {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol

- EN300-1614609

- 2172245-19-9

- {8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol

-

- インチ: 1S/C12H22O3/c1-2-10-4-3-6-12(7-5-10)14-9-11(8-13)15-12/h10-11,13H,2-9H2,1H3

- InChIKey: DZQKCVDLZKBNNC-UHFFFAOYSA-N

- ほほえんだ: O1C(CO)COC21CCCC(CC)CC2

計算された属性

- せいみつぶんしりょう: 214.15689456g/mol

- どういたいしつりょう: 214.15689456g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38.7Ų

{8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614609-0.05g |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 0.05g |

$1764.0 | 2023-06-04 | ||

| Enamine | EN300-1614609-5.0g |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 5g |

$6092.0 | 2023-06-04 | ||

| Enamine | EN300-1614609-5000mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 5000mg |

$6092.0 | 2023-09-23 | ||

| Enamine | EN300-1614609-10000mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 10000mg |

$9032.0 | 2023-09-23 | ||

| Enamine | EN300-1614609-500mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 500mg |

$2017.0 | 2023-09-23 | ||

| Enamine | EN300-1614609-2.5g |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 2.5g |

$4117.0 | 2023-06-04 | ||

| Enamine | EN300-1614609-0.1g |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 0.1g |

$1849.0 | 2023-06-04 | ||

| Enamine | EN300-1614609-1000mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 1000mg |

$2101.0 | 2023-09-23 | ||

| Enamine | EN300-1614609-250mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 250mg |

$1933.0 | 2023-09-23 | ||

| Enamine | EN300-1614609-50mg |

{8-ethyl-1,4-dioxaspiro[4.6]undecan-2-yl}methanol |

2172245-19-9 | 50mg |

$1764.0 | 2023-09-23 |

{8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

{8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanolに関する追加情報

Professional Introduction to {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol (CAS No. 2172245-19-9)

{8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol} is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2172245-19-9, belongs to the spirocyclic ether family, characterized by its spiro linkage between an oxygen-containing heterocycle and an alkyl chain. The presence of both ethyl and methanol functional groups further enhances its molecular complexity, making it a promising candidate for various synthetic applications.

The molecular framework of {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol consists of a spiro center connecting a dioxane ring with an undecane backbone. This arrangement imparts unique steric and electronic properties to the molecule, which are highly relevant in drug design and development. The dioxane ring, known for its stability and rigidity, provides a stable scaffold for further functionalization, while the undecane chain offers flexibility and tunability in terms of interactions with biological targets.

In recent years, there has been a growing interest in spirocyclic compounds due to their potential as bioactive molecules. These compounds often exhibit enhanced binding affinity and selectivity towards biological targets compared to their acyclic counterparts. The spiro structure in {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol is particularly noteworthy, as it can facilitate conformational constraints that improve molecular recognition.

One of the most compelling aspects of {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol is its utility as a building block in medicinal chemistry. Researchers have leveraged its unique structure to develop novel scaffolds for small-molecule drugs. The spirocyclic core allows for the introduction of diverse functional groups at strategic positions, enabling the synthesis of compounds with tailored pharmacological properties. For instance, modifications at the methanol moiety can introduce polar interactions with biological targets, while alterations along the undecane chain can fine-tune hydrophobicity and solubility.

The synthesis of {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and organometallic transformations, have been employed to construct this complex framework efficiently. These approaches not only enhance synthetic efficiency but also open up new possibilities for structural diversification.

Recent studies have highlighted the potential of {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol in addressing various therapeutic challenges. Its unique structural features make it an attractive candidate for developing drugs targeting neurological disorders, cancer, and infectious diseases. For example, the rigid spiro structure can mimic natural biomolecules or enzyme active sites, facilitating the design of potent inhibitors or agonists.

The pharmacokinetic properties of {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol are also under investigation to optimize drug delivery systems. Researchers are exploring ways to enhance its bioavailability and reduce metabolic degradation by incorporating prodrugs or lipophilic modifications. These efforts aim to improve therapeutic efficacy while minimizing side effects.

In conclusion, {8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol (CAS No. 2172245-19-9) represents a fascinating compound with significant potential in pharmaceutical research and development. Its complex structure and versatile functionalization make it a valuable tool for medicinal chemists seeking to design novel therapeutics. As synthetic methodologies continue to advance, the accessibility and utility of this compound are expected to grow even further.

2172245-19-9 ({8-ethyl-1,4-dioxaspiro4.6undecan-2-yl}methanol) 関連製品

- 2138155-08-3(2-Propynoic acid, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester)

- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)

- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 31098-39-2(4-aminobutane-1-thiol hydrochloride)

- 2344680-87-9(2-Thiophenecarbonitrile, 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-)

- 10414-81-0(2'-Amino-2'-deoxyadenosine)

- 1349708-91-3(4-bromo-5-chloro-2-fluoro-benzoic acid)

- 1823653-50-4(Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)